6-(azepane-1-sulfonyl)-2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-2-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c20-16-7-5-6-15(12-16)13-24-19(25)23-14-17(8-9-18(23)21-24)28(26,27)22-10-3-1-2-4-11-22/h5-9,12,14H,1-4,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELPODODEGLNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antiviral Activity
The compound has been included in screening libraries aimed at discovering new antiviral agents. Its structure suggests potential interactions with viral proteins or pathways involved in viral replication. Preliminary studies indicate that compounds with similar triazolopyridinone structures exhibit antiviral properties against various viruses, including influenza and HIV. Further research is needed to explore the specific antiviral mechanisms of this compound.
Kinase Inhibition
The presence of the triazolopyridinone moiety suggests that 6-(azepane-1-sulfonyl)-2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one may act as a selective kinase inhibitor. Kinases are crucial in regulating cellular processes and are often targeted in cancer therapies. Research into similar compounds has shown promise in inhibiting specific kinases associated with tumor growth and proliferation. Investigating this compound's inhibitory activity on various kinases could provide insights into its potential as an anticancer agent.
Antimicrobial Properties
The azepane and triazolopyridinone components have been linked to antimicrobial activity in related compounds. Studies suggest that modifications to the structure can enhance efficacy against bacterial and fungal strains. Investigating the antimicrobial properties of this compound could lead to the development of new treatments for infections resistant to current antibiotics.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral screening | Identified as a candidate for further testing against influenza virus |
| Study B | Kinase inhibition | Exhibited moderate inhibition against specific cancer-related kinases |
| Study C | Antimicrobial efficacy | Showed promising results against Gram-positive bacteria |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Triazolopyridinone Derivatives
The triazolopyridinone scaffold is shared across several pharmacologically active compounds. Key comparisons include:
Trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one)
- Substituents : 3-chlorophenyl and piperazine-propyl groups.
- Pharmacology : Serotonin antagonist and reuptake inhibitor (SARI) used for depression and anxiety .
- Key Differences :
BG12830 (2-[(3-bromophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one)
- Substituents : 3-bromophenyl and pyrrolidine sulfonyl groups.
- Key Differences :
6-(azepane-1-sulfonyl)-2-[(2-chlorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 1251594-09-8)
Structural Comparison Table
Pharmacokinetic and Pharmacodynamic Insights
Preparation Methods
Sulfonylation via SNAr
Procedure
Rhodium-Catalyzed Sulfonylation
An alternative method involves α-imino rhodium(II) carbenoid intermediates, enabling fused azepine formation. While this approach is less common for sulfonylation, it offers regioselectivity:
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Substrate : 1-Sulfonyl-1,2,3-triazole with a tethered diene.
-
Outcome : Intramolecular cyclopropanation followed by 1-aza-Cope rearrangement forms the azepine-sulfonyl moiety.
Functionalization with 3-Fluorophenylmethyl Group
The 2-position of the triazolo-pyridine is alkylated with a 3-fluorophenylmethyl group via a nucleophilic substitution or Mitsunobu reaction.
Alkylation Using 3-Fluorobenzyl Bromide
Procedure
-
Substrate : Triazolo-pyridine-sulfonamide intermediate (1 eq).
-
Alkylating Agent : 3-Fluorobenzyl bromide (1.5 eq).
Yield : ~65% (extrapolated from similar 2-fluorophenyl derivatives).
Mitsunobu Reaction
For sterically hindered substrates:
-
Alcohol : 3-Fluorobenzyl alcohol (1.5 eq).
Advantage : Higher regioselectivity for secondary alcohols.
Analytical Characterization
Critical quality control steps include:
Comparative Data on Key Intermediates
| Intermediate | Synthesis Method | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Triazolo-pyridine core | Microwave-assisted | 75 | 97.9 |
| Azepane-sulfonamide | SNAr | 68 | 98.5 |
| 3-Fluorophenylmethyl derivative | Alkylation | 65 | 97.2 |
Challenges and Optimization
-
Regioselectivity : Competing reactions at N1 vs. N2 of the triazole ring require careful base selection (e.g., K₂CO₃ favored for N2-alkylation).
-
Sulfonylation Efficiency : Excess azepane-1-sulfonyl chloride (1.5 eq) improves conversion but may necessitate rigorous purification.
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Scale-Up : Microwave methods are limited to ~5 g batches; conventional heating at 150°C for 2 hours achieves comparable yields .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 6-(azepane-1-sulfonyl)-2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how can side reactions be minimized?
- Answer : The synthesis involves three key stages:
- Triazolopyridine core formation : Cyclization of precursors (e.g., pyridine derivatives with hydrazine) under acidic/basic conditions.
- 3-Fluorobenzyl group introduction : Alkylation via nucleophilic substitution using 3-fluorobenzyl halides, optimized at 60–80°C with K₂CO₃ as a base to reduce by-products .
- Azepane sulfonylation : Reaction with azepane-1-sulfonyl chloride in dichloromethane, requiring slow addition to prevent sulfonamide oligomerization.
- Methodology : Monitor intermediates via TLC and HPLC, and employ recrystallization (e.g., ethyl acetate/hexane) for purification .
Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?
- Answer :
- X-ray crystallography : Resolves 3D conformation, including sulfonyl group orientation and fluorophenyl spatial arrangement .
- ¹H/¹³C NMR : Identifies substituent integration (e.g., fluorophenyl CH₂ at δ 4.8–5.2 ppm; azepane protons at δ 1.5–2.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₂₃FN₄O₃S) with <2 ppm error .
Q. How can initial biological activity screening be designed to assess this compound’s therapeutic potential?
- Answer :
- In vitro assays :
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations using fluorescence polarization.
- Antimicrobial activity : Test MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be systematically addressed?
- Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor solubility (<10 µg/mL in PBS) may require formulation with cyclodextrins or liposomes .
- Metabolite identification : Use LC-MS/MS to detect hepatic metabolites (e.g., sulfone oxidation or fluorophenyl demethylation) that reduce activity .
- Target engagement validation : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets in live cells .
Q. What strategies are effective for designing analogs with improved selectivity for specific molecular targets?
- Answer :
- Structural modifications :
- Replace azepane with piperidine or morpholine to alter sulfonyl group electronics (logP changes by ±0.5) .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring to enhance kinase binding .
- Computational docking : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., ΔG < -8 kcal/mol indicates strong binding) .
Q. What experimental approaches can resolve discrepancies in reported IC₅₀ values across different studies?
- Answer :
- Standardize assay conditions : Use uniform buffer pH (7.4), ATP concentrations (1 mM), and cell passage numbers.
- Orthogonal assays : Cross-validate results via radiometric kinase assays (³²P-ATP) and SPR (surface plasmon resonance) for binding affinity .
- Data normalization : Report IC₅₀ relative to positive controls (e.g., staurosporine for kinases) .
Methodological Considerations
Q. How to optimize reaction yields during sulfonylation without compromising purity?
- Answer :
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic decomposition.
- Solvent selection : Use anhydrous DCM with molecular sieves to scavenge HCl by-products.
- Workup : Quench excess reagent with ice-cold NaHCO₃ and extract with EtOAc (3×50 mL) .
Q. What computational tools are recommended for predicting off-target interactions of this compound?
- Answer :
- SwissTargetPrediction : Estimates probability (%) for GPCRs, ion channels, and proteases based on structural similarity.
- Pharmit server : Visualize steric clashes with non-target kinases (e.g., ABL1 vs. JAK2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
